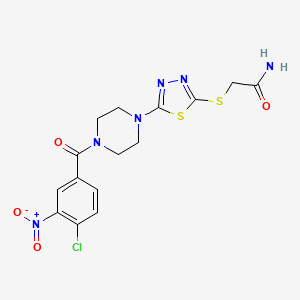

![molecular formula C10H17NO3 B2884582 tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate CAS No. 250659-32-6](/img/structure/B2884582.png)

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a solid substance . It has an empirical formula of C11H20N2O2 and a molecular weight of 212.29 .

Molecular Structure Analysis

The compound “tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a molecular formula of CHNO, an average mass of 198.262 Da, and a monoisotopic mass of 198.136826 Da .Physical And Chemical Properties Analysis

The compound “tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It also has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions

One area of research involves the development of synthetic methodologies for creating complex molecules. For example, studies have explored the Diels‐Alder reaction as a key step in synthesizing various carbamate derivatives. This reaction is crucial for constructing cyclic and bicyclic structures, which are often found in bioactive compounds (Padwa, Brodney, & Lynch, 2003). Another study focused on process development for synthesizing lymphocyte function-associated antigen 1 inhibitors , demonstrating the importance of efficient and scalable synthetic routes for the production of pharmaceutical intermediates (Li et al., 2012).

Biosynthesis and Biocatalysis

Research into the biosynthesis of tert-butyl derivatives has highlighted the role of carbonyl reductase from Rhodosporidium toruloides in the biotransformation process, emphasizing the potential for bio-based production methods (Liu et al., 2018). This approach not only supports the synthesis of key intermediates for statin drugs but also showcases the integration of biocatalysis in organic synthesis, providing a green alternative to traditional chemical methods.

Stereoselective Synthesis and Chiral Chemistry

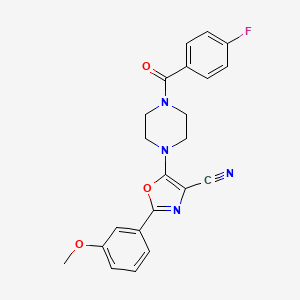

The stereoselective synthesis of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate and related compounds is crucial for developing pharmaceuticals with specific enantiomeric purity. Research has detailed methods for achieving high stereoselectivity in the synthesis of cyclohexane carboxamides, which are important intermediates in the production of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017). This area of study underscores the importance of chirality in drug development and the ongoing efforts to refine synthetic strategies for enantiomerically pure compounds.

Advanced Materials and Methodologies

Research has also explored the use of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate in the development of advanced materials and novel synthetic methodologies. For instance, the preparation and characterization of bicyclic structures have been investigated for their potential applications in material science and as intermediates in the synthesis of complex organic molecules (Moriguchi et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVWHGMHXIFPGI-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2C(C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2884501.png)

![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2884508.png)

![2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2884512.png)

![3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2884519.png)